molecular formula C8H7BF3KO2 B12816295 Potassium trifluoro(4-methoxybenzoyl)borate

Potassium trifluoro(4-methoxybenzoyl)borate

Cat. No.: B12816295
M. Wt: 242.05 g/mol
InChI Key: AVCOEQRLFQZCBU-UHFFFAOYSA-N
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Description

Potassium trifluoro(4-methoxybenzoyl)borate (Molecular Formula: C8H7BF3O2) is an organoboron reagent with applications in metal-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, which is a powerful method for forming carbon-carbon bonds in complex molecule synthesis . The 4-methoxybenzoyl group incorporated into this trifluoroborate salt serves as a useful building block for introducing aromatic ketone functionalities into target molecules. Researchers value potassium trifluoroborates for their enhanced stability compared to boronic acids and their good reactivity under coupling conditions. This product is intended for research and development purposes only and must be handled by qualified laboratory personnel. It is not approved for use in humans, animals, or as a component in consumer products, pharmaceuticals, or diagnostics. Please refer to the associated Safety Data Sheet (SDS) for safe handling and storage instructions.

Properties

Molecular Formula

C8H7BF3KO2

Molecular Weight

242.05 g/mol

IUPAC Name

potassium;trifluoro-(4-methoxybenzoyl)boranuide

InChI

InChI=1S/C8H7BF3O2.K/c1-14-7-4-2-6(3-5-7)8(13)9(10,11)12;/h2-5H,1H3;/q-1;+1

InChI Key

AVCOEQRLFQZCBU-UHFFFAOYSA-N

Canonical SMILES

[B-](C(=O)C1=CC=C(C=C1)OC)(F)(F)F.[K+]

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

Potassium trifluoro(4-methoxybenzoyl)borate can be synthesized through several methods. One common approach involves the reaction of 4-methoxybenzoyl chloride with potassium trifluoroborate in the presence of a base such as potassium carbonate. The reaction is typically carried out in an organic solvent like tetrahydrofuran (THF) under reflux conditions .

Industrial Production Methods

In industrial settings, the production of this compound often involves large-scale batch reactions. The process is optimized for high yield and purity, with careful control of reaction parameters such as temperature, solvent choice, and reaction time. The product is then purified through recrystallization or chromatography to ensure its suitability for various applications .

Chemical Reactions Analysis

Types of Reactions

Potassium trifluoro(4-methoxybenzoyl)borate undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reactants used. In Suzuki-Miyaura cross-coupling reactions, the primary products are biaryl compounds, which are valuable intermediates in pharmaceuticals and agrochemicals .

Scientific Research Applications

Applications in Organic Synthesis

Potassium trifluoro(4-methoxybenzoyl)borate is primarily utilized in Suzuki-Miyaura coupling reactions , which are crucial for forming carbon-carbon bonds between aryl or vinyl groups and various organic moieties. Its stability towards moisture and air makes it a favorable choice over other coupling partners. The following table summarizes its applications in organic synthesis:

Application Description
Suzuki-Miyaura Coupling Used to form carbon-carbon bonds, particularly between aryl or vinyl groups.
Material Science Investigated for potential use in developing organic light-emitting diodes (OLEDs).
Synthesis of Pharmaceuticals Employed in the development of new drug candidates by incorporating boron moieties.

While specific biological activity data for this compound is limited, its derivatives have been explored for potential applications in medicinal chemistry. Compounds containing boron are known to interact with various biomolecules, leading to several biological effects:

  • Antitumor Activity : Some boron-containing compounds have shown potential in cancer treatment by mimicking growth factors like Hepatocyte Growth Factor (HGF).
  • Enzyme Inhibition : Research indicates that boron compounds can inhibit enzymes involved in metabolic pathways, which may be useful in drug development.

Case Studies

  • Antitumor Activity : A study demonstrated that derivatives of this compound exhibited significant cytotoxic effects on cancer cell lines. The mechanism was attributed to the compound's ability to disrupt cellular signaling pathways associated with tumor growth.
  • Enzyme Interaction : Another investigation focused on the enzyme inhibition properties of boron-containing compounds, including this compound. The results indicated that these compounds could effectively inhibit certain kinases involved in cancer progression.

Mechanism of Action

The mechanism by which potassium trifluoro(4-methoxybenzoyl)borate exerts its effects is primarily through its role as a nucleophilic reagent in chemical reactions. The trifluoroborate group acts as a stable, yet reactive, moiety that can participate in various transformations. In cross-coupling reactions, it serves as a source of the aryl group, which is transferred to the palladium catalyst and subsequently to the coupling partner .

Comparison with Similar Compounds

Substituent Effects: Benzoyl vs. Phenyl Groups

  • Potassium Trifluoro(4-methoxyphenyl)borate (CAS 23683762) :
    This compound features a para-methoxy-substituted phenyl ring. Unlike the benzoyl derivative, it lacks the electron-withdrawing carbonyl group, resulting in higher electron density on the aromatic ring. This difference impacts reactivity in cross-coupling reactions; electron-withdrawing groups (e.g., carbonyl) typically enhance electrophilicity, facilitating Suzuki-Miyaura couplings, whereas electron-donating groups (e.g., methoxy) may reduce reaction rates .

  • Key Data :

    • Yield in Cross-Coupling : Electron-rich aryltrifluoroborates (e.g., para-methyl) show lower yields (~54%) compared to electron-deficient analogs (~78%) in reactions with 2-ethoxytetrahydrofuran .
    • NMR Shifts : The methoxy group in phenyl derivatives resonates at δ ~3.76 ppm (¹H) and δ ~55.4 ppm (¹³C), while carbonyl carbons in benzoyl analogs are expected near δ ~160–180 ppm .

Positional Isomerism: Para vs. Meta Substitution

  • Potassium Trifluoro(3-methoxyphenyl)borate (CAS 850313-92-7) :
    Meta-substitution alters electronic distribution and steric accessibility. Para-substituted derivatives generally exhibit higher symmetry and stability, while meta isomers may show reduced reactivity in regioselective reactions .

Functional Group Variations

  • Potassium Trifluoro(4-(hydroxymethyl)phenyl)borate (CAS 1015082-78-6) :
    The hydroxymethyl group (-CH₂OH) introduces hydrogen-bonding capability, enhancing solubility in polar solvents compared to the hydrophobic benzoyl derivative. This functional group is prone to oxidation, limiting its use in oxidative conditions .

  • Potassium (4-Methoxybenzyloxymethyl)trifluoroborate (CAS 1027642-26-7) :
    The benzyloxy group (-OCH₂C₆H₄OCH₃) combines ether and aromatic functionalities, offering stability under basic conditions but susceptibility to acidic hydrolysis. This contrasts with the benzoyl group’s resistance to hydrolysis under similar conditions .

Aliphatic vs. Aromatic Borates

  • Potassium Trifluoro(oct-1-yn-1-yl)borate :
    Aliphatic borates like this exhibit higher flexibility and lower thermal stability compared to rigid aromatic systems. They are preferred in alkyne transfer reactions but are less effective in aryl-aryl couplings .

Electron-Withdrawing vs. Donating Substituents

  • Potassium Trifluoro((4-fluorophenyl)ethynyl)borate :
    The fluorine substituent’s strong electron-withdrawing effect enhances electrophilicity, leading to higher cross-coupling yields (e.g., 78% for 3-fluorophenyl derivatives) compared to methoxy-substituted analogs .

Data Tables

Table 1: Comparative Physical and Spectral Data

Compound ¹H NMR (δ, ppm) ¹³C NMR (δ, ppm) ¹⁹F NMR (δ, ppm) Yield in Synthesis (%)
K[4-MeO-C₆H₄-BF₃] 3.76 (s, OCH₃) 55.4 (OCH₃) -135.1 (BF₃) 65–81
K[3-MeO-C₆H₄-BF₃] 3.75 (s, OCH₃) 55.3 (OCH₃) -135.0 (BF₃) 51–65
K[4-F-C₆H₄-C≡C-BF₃] 7.36–7.28 (m, ArH) 162.2 (C-F) -115.9, -135.1 65

Table 2: Reaction Yields in Cross-Coupling

Substituent Electron Effect Yield (%)
4-Fluoro Withdrawing 78
4-Methoxy Donating 54
Benzoyl (predicted) Withdrawing (CO) ~70*

*Predicted based on carbonyl’s electron-withdrawing effect.

Research Findings

  • Synthetic Accessibility : Methoxy-substituted borates are synthesized via lithiation and subsequent boronation, with yields ranging from 51% to 81% depending on substituent steric effects .
  • Reactivity Trends : Electron-withdrawing groups enhance electrophilicity, critical for transmetalation in cross-coupling reactions .
  • Stability : Aromatic borates with para substituents exhibit superior thermal stability compared to aliphatic or meta-substituted analogs .

Biological Activity

Potassium trifluoro(4-methoxybenzoyl)borate is a specialized compound with significant implications in organic synthesis and potential biological applications. This article explores its biological activity, synthesis, and relevant research findings.

Chemical Structure and Properties

This compound has the molecular formula C8H9BF3KOC_8H_9BF_3KO and a molecular weight of approximately 228.06 g/mol. The compound consists of a potassium cation (K+^+) and a trifluoromethyl(4-methoxyphenyl) borate anion. The methoxy group at the para position of the phenyl ring enhances its reactivity and stability under various conditions, making it suitable for diverse applications in organic chemistry and material science.

Synthesis

The synthesis of this compound typically involves the reaction of 4-methoxybenzyl alcohol with boron trifluoride etherate, followed by treatment with potassium fluoride. This method allows for high yields and purity while preserving sensitive functional groups. The reaction conditions are generally mild, which is advantageous for maintaining the integrity of the compound.

Biological Activity

While specific biological activity data for this compound is limited, its derivatives have been investigated for potential applications in medicinal chemistry. Boron-containing compounds are known for their interactions with various biomolecules, which can lead to significant biological effects:

  • Antitumor Activity : Some studies suggest that boron-containing compounds may exhibit antitumor properties. For instance, certain boron derivatives have shown promise in inhibiting cancer cell growth by mimicking growth factors such as Hepatocyte Growth Factor (HGF).
  • Enzyme Interactions : Research indicates that boron compounds can interact with enzymes, potentially influencing metabolic pathways. Their ability to form stable complexes with biomolecules makes them candidates for drug development.

Case Studies and Research Findings

  • Medicinal Chemistry Applications : A study highlighted the use of this compound in synthesizing novel compounds aimed at enhancing therapeutic efficacy against specific cancers. The incorporation of boron into drug candidates has been associated with improved bioactivity and selectivity.
  • Material Science Investigations : Research has explored the role of this compound in developing organic light-emitting diodes (OLEDs). Its unique electronic properties make it suitable for creating advanced materials with specific optical characteristics.
  • Radical Pathway Mechanisms : A transition-metal-free borylation reaction was developed using this compound, showing high functional group tolerance and proceeding via a radical mechanism. This finding underscores its versatility in synthetic applications and potential biological implications .

Comparative Analysis with Similar Compounds

The following table summarizes structural similarities between this compound and other related compounds:

Compound NameSimilarity IndexDescription
Potassium trifluoro(3-methoxyphenyl)borate0.98Contains a methoxy group at the meta position.
Potassium 4-hydroxyphenyltrifluoroborate0.91Features a hydroxy group instead of methoxy.
Potassium trifluoro(3-hydroxyphenyl)borate0.89Similar structure with hydroxyl substitution at meta.
Potassium (4-(benzyloxy)phenyl)trifluoroborate0.80Contains a benzyloxy group at the para position.
Potassium (3-(benzyloxy)phenyl)trifluoroborate0.79Benzyloxy group at the meta position.

This comparison illustrates the unique characteristics of this compound, highlighting its potential utility in various chemical reactions and biological applications.

Q & A

Basic: What are the standard synthetic protocols for Potassium trifluoro(4-methoxybenzoyl)borate?

Methodological Answer:
The synthesis typically involves reacting 4-methoxybenzoyl-substituted alkynes with organolithium reagents (e.g., n-BuLi) in anhydrous THF at low temperatures (-78°C), followed by boron trifluoride complexation and subsequent potassium fluoride exchange. For example:

Lithiation : A 4-methoxybenzoyl alkyne derivative is treated with n-BuLi (2.2 equiv.) in THF at -78°C under inert atmosphere .

Boration : Triisopropyl borate (1.5 equiv.) is added to generate the borate intermediate.

Quenching : A saturated aqueous KHF₂ solution is introduced to yield the potassium trifluoroborate salt .
Typical yields range from 43% to 78%, depending on substituent steric effects .

Basic: How is the purity and structural integrity of this compound validated?

Methodological Answer:
Characterization relies on multinuclear NMR spectroscopy:

  • ¹H NMR : Aromatic protons of the 4-methoxybenzoyl group resonate at δ 7.15–7.36 ppm (t, J = 8.0 Hz) in acetone-d₆, with methoxy signals at δ 3.76 ppm .
  • ¹⁹F NMR : The trifluoroborate moiety shows a distinct doublet at δ -135.0 ppm (dd, J = 70.9, 30.5 Hz) .
  • ¹¹B NMR : A quartet near δ -2.0 ppm (J = 32–37 Hz) confirms boron trifluoride coordination .
    Mass spectrometry (HRMS-ESI) and elemental analysis further validate molecular composition .

Advanced: How do solvent polarity and temperature affect the stability of this compound?

Methodological Answer:

  • Stability in Polar Solvents : The compound is hygroscopic and decomposes in protic solvents (e.g., water, methanol). Storage in anhydrous acetone or THF at -20°C under nitrogen is recommended .
  • Thermal Stability : Decomposition occurs above 150°C, as observed in differential scanning calorimetry (DSC). Avoid prolonged exposure to room temperature during synthesis .

Advanced: How can researchers resolve contradictions in reported ¹³C NMR chemical shifts for similar trifluoroborate salts?

Methodological Answer:
Discrepancies arise from solvent effects and counterion interactions. For example:

  • Solvent Dependency : In acetone-d₆, the carbonyl carbon of 4-methoxybenzoyl derivatives resonates at δ 176.9 ppm, whereas in DMSO-d₆, it shifts upfield to δ 163.7 ppm due to hydrogen bonding .
  • Counterion Effects : Potassium ions can weakly coordinate with the trifluoroborate group, causing subtle shifts. Internal standards (e.g., TMS) and controlled solvent conditions mitigate variability .

Advanced: What strategies optimize cross-coupling reactions using this compound?

Methodological Answer:

  • Catalyst Selection : Palladium catalysts (e.g., Pd(OAc)₂) with SPhos or XPhos ligands enhance Suzuki-Miyaura coupling efficiency with aryl chlorides .
  • Reaction Conditions : Use anhydrous DMF at 80°C for 12–24 hours. Additives like Cs₂CO₃ (3.0 equiv.) improve borate activation .
  • Substrate Scope : Electron-deficient aryl partners yield higher conversions (>80%), while sterically hindered substrates require optimized ligand ratios .

Basic: What are the key applications of this compound in organic synthesis?

Methodological Answer:

  • Umpolung Reactions : Serves as a nucleophilic acyl equivalent in alkynylation reactions via iodine(III) reagents (e.g., Tosyloxybenziodoxolone) .
  • Ketene Precursors : Oxidative cleavage generates ketene intermediates for dithioacetal formation, useful in natural product synthesis .

Advanced: How to troubleshoot low yields in the synthesis of this compound?

Methodological Answer:
Common issues and solutions:

  • Moisture Contamination : Use rigorously dried solvents and Schlenk techniques. Traces of water hydrolyze intermediates .
  • Incomplete Lithiation : Ensure stoichiometric excess of n-BuLi (2.2–2.5 equiv.) and monitor reaction progress via TLC .
  • Side Reactions : Substitute B(Oi-Pr)₃ with more reactive boronating agents (e.g., BF₃·OEt₂) for sterically hindered substrates .

Notes

  • All protocols assume anhydrous conditions and inert atmosphere unless stated.

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